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molecular formula C13H14N2O B8802920 1,2-Benzenediamine, N1-(4-methoxyphenyl)-

1,2-Benzenediamine, N1-(4-methoxyphenyl)-

Cat. No. B8802920
M. Wt: 214.26 g/mol
InChI Key: MMJRINZEHFQMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04296114

Procedure details

Preparation as in Example 1 but using N-(4-methoxyphenyl)benzene-1,2-diamine and ethyl pyruvate gave the title compound mp 230°-232° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:11]([NH2:16])=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:4]=1.[C:17](OCC)(=[O:21])[C:18]([CH3:20])=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[C:10]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:16]=[C:18]([CH3:20])[C:17]2=[O:21])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=1C(=CC=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation as in Example 1

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(C(=NC2=CC=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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